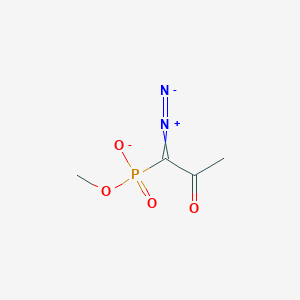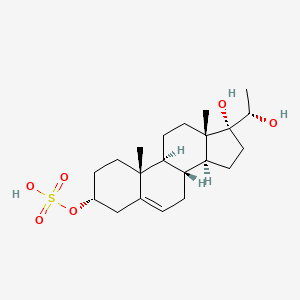![molecular formula C31H45N3O21 B1494102 Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP CAS No. 1984814-42-7](/img/structure/B1494102.png)
Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP is a complex carbohydrate derivative. It consists of a galactose (Gal) unit linked to a N-acetylneuraminic acid (Neu5Ac) and N-acetylgalactosamine (GalNAc) unit, which is further linked to a para-nitrophenyl (pNP) group. This compound is significant in the study of glycosylation processes and has applications in various fields including biochemistry, molecular biology, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP typically involves multiple steps of glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharide units to prevent unwanted reactions. The protected monosaccharides are then activated using glycosyl donors and acceptors under specific conditions to form glycosidic bonds. Common reagents used in these reactions include trichloroacetimidates, thioglycosides, and glycosyl halides .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated glycan assembly techniques. These methods employ solid-phase synthesis where monosaccharide units are sequentially added to a growing glycan chain attached to a solid support. This approach allows for high-throughput production of complex glycans with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP: undergoes various chemical reactions including:
Oxidation: The hydroxyl groups on the monosaccharide units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group on the para-nitrophenyl moiety can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP: has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in the study of cell surface glycan interactions and glycan-mediated cellular processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in targeting specific glycan receptors.
Industry: Utilized in the development of glycan-based biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP involves its interaction with specific glycan-binding proteins or receptors. The compound mimics natural glycans found on cell surfaces, allowing it to bind to lectins, antibodies, or other glycan-recognizing molecules. This binding can trigger various cellular responses or inhibit specific biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP
- This compound
- Neu5Ac-α-(2,6)-Gal-β-(1-4)-GlcNAc
Uniqueness
This compound: is unique due to its specific glycosidic linkages and the presence of the para-nitrophenyl group, which provides a chromogenic handle for detection and quantification in biochemical assays. This makes it particularly useful in studying glycan interactions and enzymatic activities .
Propriétés
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-CHTWOQIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)

![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)



![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)
![[(3S,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B1494065.png)


